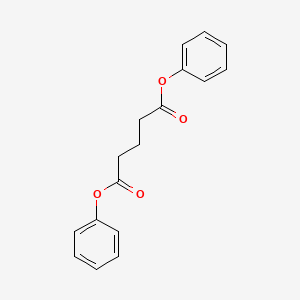

Diphenyl pentanedioate

Description

Diphenyl pentanedioate (C₁₇H₁₆O₄) is the diphenyl ester of pentanedioic acid (1,5-pentanedioic acid). It is characterized by two phenyl groups replacing the hydroxyl groups of the parent dicarboxylic acid. This structural modification imparts distinct physical and chemical properties, such as increased hydrophobicity and molecular weight (284.3 g/mol), compared to its alkyl ester analogs.

Properties

CAS No. |

47172-89-4 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

diphenyl pentanedioate |

InChI |

InChI=1S/C17H16O4/c18-16(20-14-8-3-1-4-9-14)12-7-13-17(19)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |

InChI Key |

MKEAERJPDKWNFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCCC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl pentanedioate can be synthesized through esterification reactions involving pentanedioic acid (glutaric acid) and phenol. The reaction typically requires a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Acidic Hydrolysis

Under acidic conditions (e.g., H₂SO₄), diphenyl pentanedioate undergoes hydrolysis to regenerate adipic acid and phenol.

Mechanism :

Protonation of the carbonyl oxygen activates the ester for nucleophilic attack by water. Subsequent deprotonation and elimination of the phenyl group yield adipic acid and phenol.

Basic Hydrolysis

In alkaline conditions (e.g., NaOH), the reaction produces adipic acid (as its sodium salt) and phenoxide ions. The ester bond cleaves via a tetrahedral intermediate stabilized by the base.

Comparison of Hydrolysis Conditions

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Catalyst | H₂SO₄ or HCl | NaOH or KOH |

| Products | Adipic acid + Phenol | Adipic acid sodium salt + Phenoxide |

| Reaction Conditions | High temperature, acidic medium | Alkaline medium, heat |

| Source |

Transesterification

This compound can undergo transesterification with alcohols (e.g., methanol) in the presence of catalysts (e.g., acid or base) to exchange one phenyl group. This reaction is reversible and influenced by equilibrium constants.

Equilibrium Considerations

While specific equilibrium data for this compound is limited, analogous studies on esters (e.g., methyl phenyl carbonate) suggest transesterification equilibrium constants depend on temperature and reactant ratios . For example, transesterification of methyl phenyl carbonate to diphenyl carbonate follows equilibrium constants that decrease with increasing temperature .

Nucleophilic Substitution

Although not explicitly detailed in the literature, esters like this compound may undergo nucleophilic substitution under specific conditions (e.g., strong nucleophiles such as amines or Grignard reagents). This reaction would replace one ester group with the nucleophile.

Polymerization

As a diester, this compound could act as a monomer in polymerization reactions (e.g., polycondensation), though experimental data on this specific compound is lacking.

Reaction Optimization

Synthesis of this compound requires precise control of temperature and stoichiometry to minimize side reactions. For example, excess phenol or improper catalyst concentrations may lead to incomplete esterification.

Catalytic Effects

Acid catalysts (e.g., H₂SO₄) enhance hydrolysis rates by stabilizing transition states, while bases (e.g., NaOH) accelerate nucleophilic attack in basic hydrolysis.

Solvent and Additive Effects

In analogous ester systems, additives like trifluoroacetic acid (TFA) or diphenyl phosphoric acid (DPP) influence reaction efficiency. For example, TFA (30 mol%) in CH₂Cl₂ optimizes oxidative cyclization in azacarboline synthesis, suggesting potential applicability to ester reactions .

Scientific Research Applications

Diphenyl pentanedioate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of polymers, resins, and plasticizers due to its chemical stability and versatility.

Mechanism of Action

The mechanism of action of diphenyl pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis, releasing active phenolic compounds that may exert biological effects. The phenyl rings can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes key differences between diphenyl pentanedioate and analogous compounds:

Key Observations:

- Substituent Effects : Phenyl groups in this compound increase steric hindrance and reduce solubility in polar solvents compared to methyl esters .

- Crystallographic Behavior : Dimethyl 3-phenylpentanedioate exhibits intermolecular C–H⋯O hydrogen bonds, forming supramolecular chains . Diphenyl analogs likely exhibit stronger π-π interactions due to aromatic rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.